molecular formula C16H18O7 B12322332 [(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-YL]methyl benzoate

[(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-YL]methyl benzoate

Cat. No.: B12322332
M. Wt: 322.31 g/mol
InChI Key: DPLPHOLDKAGPOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of [(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-YL]methyl benzoate typically involves the esterification of benzoic acid with a suitable alcohol derivative. One common synthetic route includes the reaction of benzoic acid with [(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-YL]methanol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to increase yield and purity.

Chemical Reactions Analysis

[(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-YL]methyl benzoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield benzoic acid and [(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-YL]methanol.

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the benzoate group.

Scientific Research Applications

[(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-YL]methyl benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug delivery systems or as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the production of various chemical products, including polymers and resins.

Mechanism of Action

The mechanism of action of [(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-YL]methyl benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing benzoic acid and [(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-YL]methanol. These products can then interact with various enzymes and receptors, leading to different biological effects. The exact pathways and molecular targets depend on the specific context and application of the compound.

Comparison with Similar Compounds

[(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-YL]methyl benzoate can be compared with other similar compounds, such as:

Properties

IUPAC Name

(4,5-diacetyloxyoxolan-2-yl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O7/c1-10(17)21-14-8-13(23-16(14)22-11(2)18)9-20-15(19)12-6-4-3-5-7-12/h3-7,13-14,16H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLPHOLDKAGPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(OC1OC(=O)C)COC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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